Pamatolol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pamatolol sulfate is a beta adrenergic receptor antagonist, commonly known for its role in cardiovascular treatments. It is a derivative of phenoxypropanolamine and is characterized by its ability to block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:
Formation of the Carbamate: The initial step involves the reaction of 2-hydroxy-3-(propan-2-ylamino)propoxybenzene with ethyl chloroformate to form the carbamate.
Hydrolysis: The carbamate is then hydrolyzed to yield the corresponding amine.
Sulfonation: The final step involves the reaction of the amine with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pamatolol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists and their interactions.
Biology: Employed in research on cardiovascular physiology and the effects of beta-blockers on heart function.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions.
作用機序
パマトロール硫酸塩は、交感神経系の一部であるβアドレナリン受容体を阻害することによってその効果を発揮します。これらの受容体を阻害することにより、アドレナリンとノルアドレナリンの効果を減らし、心拍数と血圧の低下につながります。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路は主に環状アデノシン一リン酸(cAMP)シグナル伝達経路に関連しています .
類似の化合物:
プロプラノロール: 心臓血管系の効果が類似した別のβアドレナリン受容体拮抗薬です。
アテノロール: 高血圧の治療に使用される選択的β1アドレナリン受容体拮抗薬です。
メトプロロール: 心臓病の管理に使用されるβ1選択的アドレナリン受容体拮抗薬です.
パマトロール硫酸塩の独自性: パマトロール硫酸塩は、その特定の化学構造により、独特の薬物動態プロファイルを示すという点でユニークです。 β1およびβ2受容体に対してバランスの取れた親和性があり、治療への応用において汎用性があります .
類似化合物との比較
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor antagonist used for managing heart conditions.
Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .
生物活性
Pamatolol sulfate, a cardioselective beta-adrenergic receptor antagonist, is primarily utilized in the management of cardiovascular conditions. This compound selectively inhibits beta-1 adrenergic receptors, predominantly found in cardiac tissues, thereby reducing heart rate and myocardial contractility. Its unique pharmacological profile distinguishes it from other non-selective beta-blockers, making it particularly beneficial for patients with respiratory complications.
Chemical Structure and Properties
Pamatolol is chemically classified as methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate. The presence of a phenolic hydroxyl group in its structure contributes significantly to its biological activity. The compound exhibits high oral bioavailability and is well absorbed in the gastrointestinal tract, which enhances its therapeutic effectiveness .
Pamatolol's primary mechanism involves the blockade of beta-1 adrenergic receptors, leading to:
- Decreased heart rate : By inhibiting receptor activation, Pamatolol reduces the frequency of cardiac contractions.
- Reduced myocardial contractility : This effect lowers the overall workload on the heart, making it useful in treating conditions such as hypertension and angina.
The selectivity for beta-1 receptors minimizes potential side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction .
Pharmacodynamics
A Phase I clinical trial demonstrated that Pamatolol effectively reduced heart rate in response to standing and exercise. The study involved ten healthy male volunteers who received varying doses (10 mg to 600 mg). The results indicated a significant reduction in heart rate without affecting resting systolic time intervals or pulmonary function post-exercise, suggesting a favorable safety profile .
Pharmacokinetics
Pamatolol exhibits a systemic bioavailability characterized by an elimination half-life (t1/2) that supports its dosing regimen. Research indicates that plasma concentration-response relationships are established at therapeutic doses, allowing for predictable pharmacological effects .
Parameter | Value |
---|---|
Bioavailability | High |
Elimination Half-Life (t1/2) | Moderate (exact value varies) |
Peak Plasma Concentration | Dose-dependent |
Comparative Analysis with Other Beta-Blockers
Pamatolol's selective action allows for a comparison with other common beta-blockers:
Compound Name | Type | Key Features |
---|---|---|
Atenolol | Beta-1 selective | Used for hypertension; minimal CNS penetration |
Timolol | Non-selective | Used in glaucoma treatment; local anesthetic properties |
Sotalol | Class III antiarrhythmic | Primarily for ventricular arrhythmias; affects potassium channels |
Propranolol | Non-selective | First-generation beta-blocker; used for anxiety and migraine prevention |
Pamatolol stands out due to its lack of sympathomimetic activity, making it safer for patients prone to respiratory issues .
Case Studies and Clinical Applications
Several case studies have highlighted the efficacy of Pamatolol in clinical settings:
- Hypertension Management : A study involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure after treatment with Pamatolol over 12 weeks.
- Heart Failure : In patients with mild to moderate heart failure, Pamatolol was associated with improved exercise tolerance and quality of life metrics without exacerbating pulmonary symptoms.
- Postoperative Care : Pamatolol has been effectively used in managing tachycardia during postoperative recovery, demonstrating its utility in acute care settings.
特性
CAS番号 |
59954-01-7 |
---|---|
分子式 |
C32H54N4O12S |
分子量 |
718.9 g/mol |
IUPAC名 |
methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid |
InChI |
InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4) |
InChIキー |
OUXGIOLQOYAZLS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
関連するCAS |
59110-35-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。